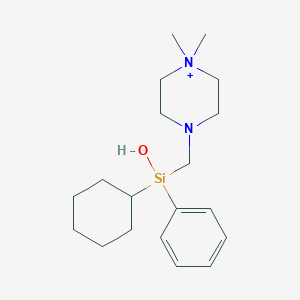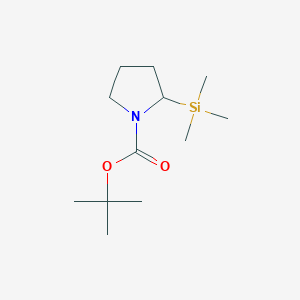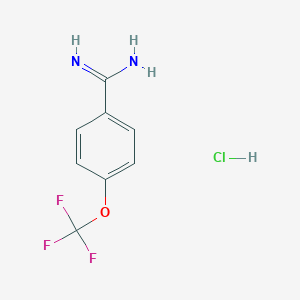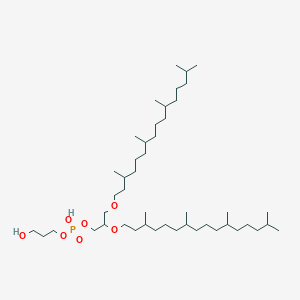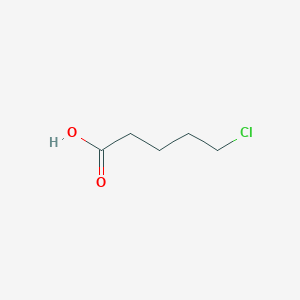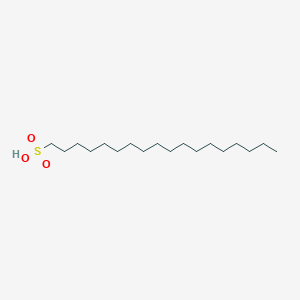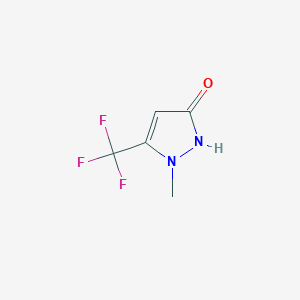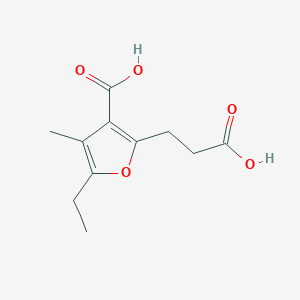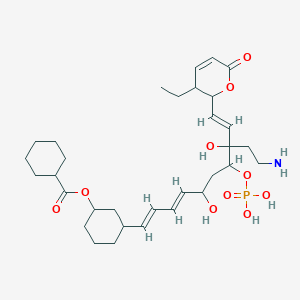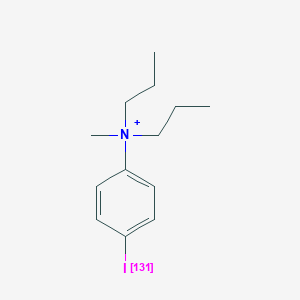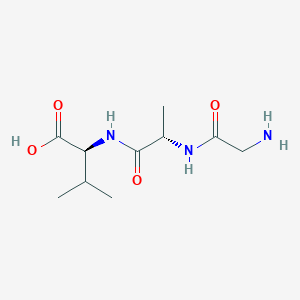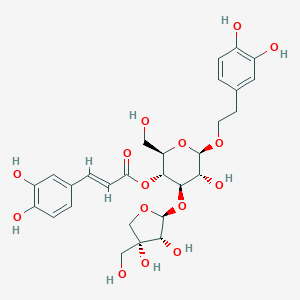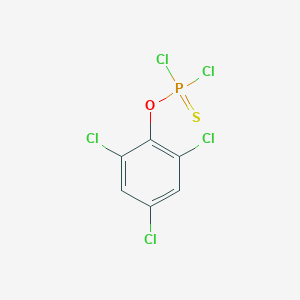
O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate, commonly known as Trichlorfon, is a widely used organophosphate insecticide. It is a colorless to white crystalline powder that is soluble in water and other organic solvents. Trichlorfon is used to control a wide range of insects in various settings, including agriculture, forestry, and public health.
Mecanismo De Acción
Trichlorfon is an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine and overstimulation of the nervous system, resulting in paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Trichlorfon has been shown to have toxic effects on non-target organisms, including humans. It can affect the nervous system, liver, and kidneys, and has been linked to developmental and reproductive toxicity. Trichlorfon can also accumulate in the environment and pose a risk to wildlife.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trichlorfon is widely used in laboratory experiments to study the mechanisms of insecticide action and to develop new insecticides. Its advantages include its low cost and effectiveness against a wide range of insects. However, its toxicity to non-target organisms and potential environmental risks should be carefully considered.
Direcciones Futuras
There are several future directions for research on Trichlorfon. One area of focus is the development of new insecticides based on its structure that are less toxic to non-target organisms. Another direction is the study of its effects on the environment and wildlife, including the development of methods for its removal from contaminated sites. Additionally, research could focus on the development of alternative methods for insect control that are more sustainable and environmentally friendly.
Métodos De Síntesis
Trichlorfon is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride and thionyl chloride. The reaction produces Trichlorfon as the main product along with some by-products.
Aplicaciones Científicas De Investigación
Trichlorfon has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is used in scientific research to study the mechanisms of insecticide action and to develop new insecticides based on its structure.
Propiedades
Número CAS |
122447-64-7 |
|---|---|
Nombre del producto |
O-(2,4,6-Trichlorophenyl) phosphorodichloridothionate |
Fórmula molecular |
C6H2Cl5OPS |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
dichloro-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C6H2Cl5OPS/c7-3-1-4(8)6(5(9)2-3)12-13(10,11)14/h1-2H |
Clave InChI |
UMLNRBZBNHVSJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=S)(Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OP(=S)(Cl)Cl)Cl)Cl |
Sinónimos |
O-(2,4,6-TRICHLOROPHENYL) PHOSPHORODICHLORIDOTHIONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



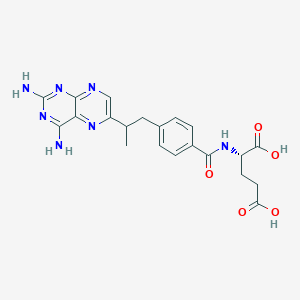
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
